molecular formula C9H8N2O2 B11048736 8-Amino-2,3-dihydro-1,4-benzodioxine-6-carbonitrile

8-Amino-2,3-dihydro-1,4-benzodioxine-6-carbonitrile

Cat. No.: B11048736
M. Wt: 176.17 g/mol
InChI Key: NVGJITNWPROYLC-UHFFFAOYSA-N
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Description

8-Amino-2,3-dihydro-1,4-benzodioxine-6-carbonitrile is a chemical compound with the molecular formula C9H8N2O2 It is a derivative of benzodioxine, a bicyclic compound containing a benzene ring fused with a dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Amino-2,3-dihydro-1,4-benzodioxine-6-carbonitrile typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, solvent extraction, and recrystallization are often employed to refine the product. The specific conditions, such as temperature, pressure, and choice of catalysts, are tailored to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

8-Amino-2,3-dihydro-1,4-benzodioxine-6-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzodioxine ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Solvents: Dimethyl sulfoxide (DMSO), ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodioxine oxides, while reduction can produce amine derivatives.

Scientific Research Applications

8-Amino-2,3-dihydro-1,4-benzodioxine-6-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Amino-2,3-dihydro-1,4-benzodioxine-6-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. For instance, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzodioxan-6-amine: Shares a similar benzodioxine structure but differs in functional groups.

    2,3-Dihydro-1,4-benzodioxine-6-carbonitrile: Lacks the amino group present in 8-Amino-2,3-dihydro-1,4-benzodioxine-6-carbonitrile.

Uniqueness

This compound is unique due to its specific combination of amino and nitrile groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

5-amino-2,3-dihydro-1,4-benzodioxine-7-carbonitrile

InChI

InChI=1S/C9H8N2O2/c10-5-6-3-7(11)9-8(4-6)12-1-2-13-9/h3-4H,1-2,11H2

InChI Key

NVGJITNWPROYLC-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2O1)C#N)N

Origin of Product

United States

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